4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate
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Overview
Description
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is an organic compound with the molecular formula C8H4F3NO4S. It is known for its unique chemical structure, which includes a trifluoromethoxy group, a benzene ring, a sulfonyl group, and an isocyanate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethoxy group into target molecules.
Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
4-(Trifluoromethoxy)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and may be fatal if inhaled . It is advised to handle this compound with appropriate safety measures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Trifluoromethoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include acetonitrile and chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane and tetrahydrofuran are frequently used .
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic species, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of an isocyanate group.
4-(Trifluoromethyl)benzene-1-sulfonyl isocyanate: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a useful intermediate in the production of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
N-(oxomethylidene)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPKWAYMHIIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135511-82-7 |
Source
|
Record name | 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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